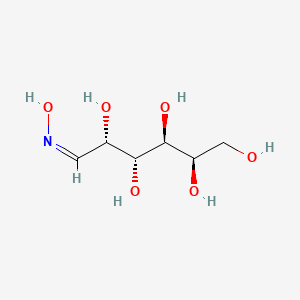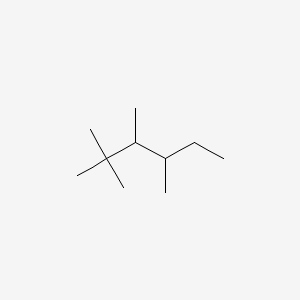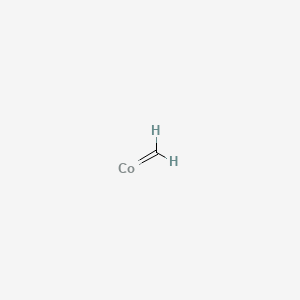
Cobalt, methylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt, methylidene- is a chemical compound with the formula CH₂Co. It is a coordination complex where a cobalt atom is bonded to a methylidene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt, methylidene- can be synthesized through various methods. One common approach involves the reaction of cobalt salts with methylidene ligands under controlled conditions. For instance, cobalt chloride can react with a methylidene donor in the presence of a base to form the desired complex. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of cobalt, methylidene- often involves large-scale reactions using cobalt salts and methylidene ligands. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and controlled environments ensures consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt, methylidene- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form cobalt oxides.
Reduction: Can be reduced to form cobalt metal.
Substitution: Undergoes ligand exchange reactions with other donor molecules.
Common Reagents and Conditions
Common reagents used in reactions with cobalt, methylidene- include oxygen, hydrogen, and various ligands such as phosphines and amines. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving cobalt, methylidene- include cobalt oxides, cobalt metal, and various cobalt-ligand complexes.
Applications De Recherche Scientifique
Cobalt, methylidene- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydroboration and hydrogenation.
Biology: Investigated for its potential role in biological systems, particularly in enzyme catalysis.
Industry: Utilized in the production of advanced materials, including magnetic and electronic materials.
Mécanisme D'action
The mechanism of action of cobalt, methylidene- involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt center can undergo changes in oxidation state, facilitating various catalytic processes. Molecular targets include organic substrates and other metal centers, with pathways involving electron transfer and bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt, ethylidene-: Similar structure but with an ethylidene group instead of a methylidene group.
Nickel, methylidene-: Similar coordination complex with nickel instead of cobalt.
Copper, methylidene-: Similar coordination complex with copper instead of cobalt
Uniqueness
Cobalt, methylidene- is unique due to its specific coordination environment and the ability of cobalt to participate in a wide range of redox reactions. This makes it particularly useful in catalytic applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
76792-07-9 |
|---|---|
Formule moléculaire |
CH2Co |
Poids moléculaire |
72.960 g/mol |
Nom IUPAC |
methylidenecobalt |
InChI |
InChI=1S/CH2.Co/h1H2; |
Clé InChI |
BMWBSEDTCDPYCU-UHFFFAOYSA-N |
SMILES canonique |
C=[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


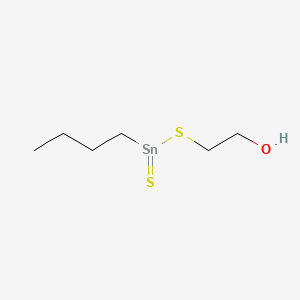
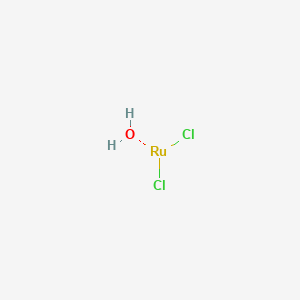

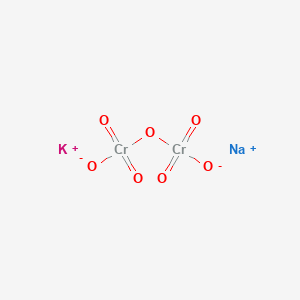


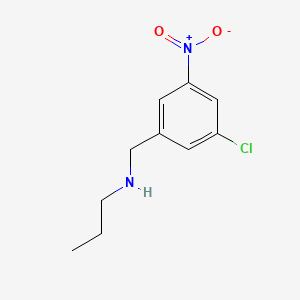
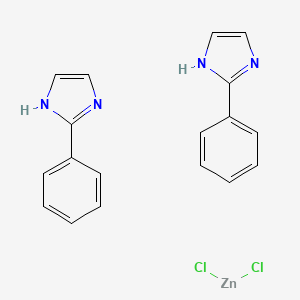
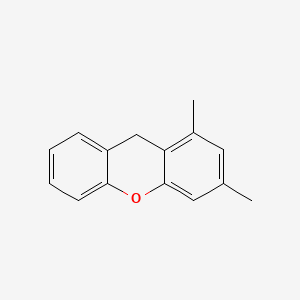
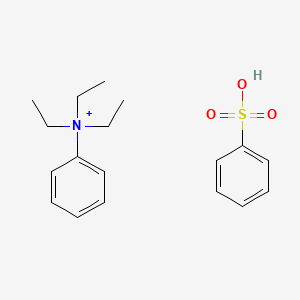
![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
